Cas no 2344685-68-1 (Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1))

Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1) structure
2344685-68-1 structure
Product name:Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1)
CAS No:2344685-68-1
MF:C15H14Cl2F3N
Molecular Weight:336.179572582245
CID:5855222
PubChem ID:139016328

Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1)
    • Z3656369902
    • 2344685-68-1
    • 1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-amine hydrochloride
    • EN300-7356348
    • 1-(4-Chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-amine;hydrochloride
    • インチ: 1S/C15H13ClF3N.ClH/c16-11-4-3-10(8-13(11)18)15(20)6-2-9-1-5-12(17)14(19)7-9;/h1,3-5,7-8,15H,2,6,20H2;1H
    • InChIKey: OUSHPXSJZXOFPA-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(Cl)=C(F)C=1)(N)CCC1C=CC(F)=C(F)C=1.Cl

計算された属性

  • 精确分子量: 335.0455393g/mol
  • 同位素质量: 335.0455393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7356348-5.0g
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-amine hydrochloride
2344685-68-1 95.0%
5.0g
$3562.0 2025-03-11
Enamine
EN300-7356348-10.0g
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-amine hydrochloride
2344685-68-1 95.0%
10.0g
$5283.0 2025-03-11
Enamine
EN300-7356348-0.5g
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-amine hydrochloride
2344685-68-1 95.0%
0.5g
$959.0 2025-03-11
Aaron
AR028LN9-50mg
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-aminehydrochloride
2344685-68-1 95%
50mg
$417.00 2025-02-16
Aaron
AR028LN9-500mg
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-aminehydrochloride
2344685-68-1 95%
500mg
$1344.00 2025-02-16
1PlusChem
1P028LEX-100mg
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-aminehydrochloride
2344685-68-1 95%
100mg
$589.00 2024-05-23
1PlusChem
1P028LEX-50mg
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-aminehydrochloride
2344685-68-1 95%
50mg
$402.00 2024-05-23
1PlusChem
1P028LEX-500mg
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-aminehydrochloride
2344685-68-1 95%
500mg
$1248.00 2024-05-23
1PlusChem
1P028LEX-250mg
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-aminehydrochloride
2344685-68-1 95%
250mg
$813.00 2024-05-23
Enamine
EN300-7356348-0.1g
1-(4-chloro-3-fluorophenyl)-3-(3,4-difluorophenyl)propan-1-amine hydrochloride
2344685-68-1 95.0%
0.1g
$426.0 2025-03-11

Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1) 関連文献

Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1)に関する追加情報

Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1) and its Significance in Modern Chemical Research

CAS no. 2344685-68-1 refers to a specialized chemical compound known as Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1). This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. The molecular structure of this compound incorporates both aromatic and fluorinated benzene rings, which contribute to its distinct chemical behavior and reactivity. The presence of chlorine and fluorine atoms at specific positions enhances its interaction with biological targets, making it a promising candidate for further investigation.

The hydrochloride salt form of this compound ensures better solubility in aqueous solutions, which is a critical factor for its application in drug formulation and biological assays. This property allows researchers to more easily incorporate the compound into various experimental systems, facilitating studies on its pharmacological effects. The combination of fluorine atoms in the molecule also contributes to its stability and resistance to metabolic degradation, which are essential characteristics for any potential therapeutic agent.

In recent years, there has been a growing interest in the development of novel compounds with fluorinated aromatic structures due to their enhanced binding affinity and selectivity towards biological targets. Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1) exemplifies this trend by integrating multiple functional groups that can interact with proteins and enzymes in complex ways. This has led to several studies exploring its potential as an intermediate in the synthesis of more complex molecules or as a lead compound for drug discovery.

One of the most intriguing aspects of this compound is its potential role in modulating biological pathways associated with inflammation and immune response. The structural features of the molecule suggest that it may interact with receptors or enzymes involved in these pathways, potentially leading to the development of new therapeutic strategies. For instance, preliminary computational studies have indicated that the fluorinated aromatic ring could serve as a key pharmacophore for binding to specific protein targets, thereby modulating their activity.

Moreover, the presence of both chlorine and fluorine atoms provides multiple sites for chemical modification, allowing researchers to fine-tune the properties of the compound for specific applications. This flexibility has made it an attractive candidate for medicinal chemists who are looking to develop new drugs with improved efficacy and reduced side effects. The hydrochloride salt form also simplifies the process of dosing and administration, which is crucial for clinical translation.

The synthesis of Benzenepropanamine, α-(4-chloro-3-fluorophenyl)-3,4-difluoro-, hydrochloride (1:1) involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The introduction of fluorine atoms into the benzene ring is particularly challenging due to their high reactivity and tendency to undergo side reactions. However, advances in synthetic methodologies have made it possible to achieve high yields and purity levels necessary for pharmaceutical applications.

In conclusion, CAS no. 2344685-68-1 represents a significant advancement in the field of chemical research. Its unique structural features and potential applications make it a valuable tool for scientists studying various biological processes. As research continues to uncover new ways to utilize this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents. The ongoing exploration of its pharmacological properties underscores its importance as a subject of scientific inquiry in both academic and industrial settings.

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